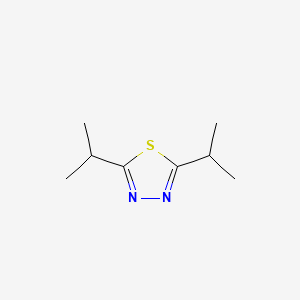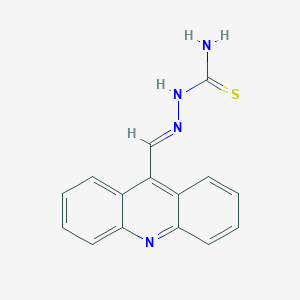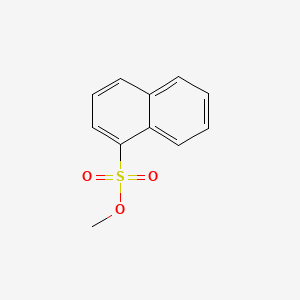
Ethyl 2-(5-phenylisoxazol-3-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(5-phenylisoxazol-3-yl)acetate is a chemical compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-phenylisoxazol-3-yl)acetate typically involves a 1,3-dipolar cycloaddition reaction. One common method is the reaction between ethyl-2-chloro-2-(hydroxyimino)acetate and a dipolarophile under microwave conditions, resulting in ester-functionalized isoxazoles . This method is favored for its efficiency and high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .
化学反応の分析
Types of Reactions: Ethyl 2-(5-phenylisoxazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
Ethyl 2-(5-phenylisoxazol-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
作用機序
The mechanism of action of Ethyl 2-(5-phenylisoxazol-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoxazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
類似化合物との比較
Ethyl acetate: A simple ester used as a solvent and in the production of various chemicals.
Phenylisoxazole derivatives: Compounds with similar structures but different substituents, leading to varied biological activities.
Uniqueness: Ethyl 2-(5-phenylisoxazol-3-yl)acetate is unique due to its specific combination of an isoxazole ring and an ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
ethyl 2-(5-phenyl-1,2-oxazol-3-yl)acetate |
InChI |
InChI=1S/C13H13NO3/c1-2-16-13(15)9-11-8-12(17-14-11)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |
InChIキー |
PFTPHIQOMIWIMI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=NOC(=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


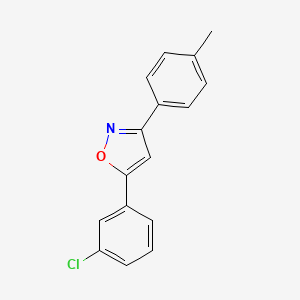
![Furo[2,3-d]pyrimidin-4-amine, N-butyl-5,6-diphenyl-](/img/structure/B12900291.png)

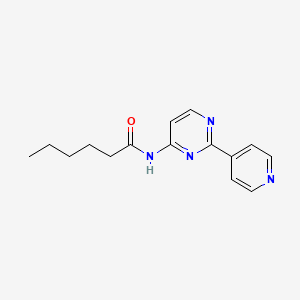
![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)sulfanyl]ethan-1-amine](/img/structure/B12900318.png)
![Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900322.png)
![Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-](/img/structure/B12900330.png)
